5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Its structure includes:
- A 3,4-dimethoxybenzoyl moiety at position 4, providing electron-donating methoxy groups that influence electronic properties and solubility.
- A hydroxyl group at position 3, enabling hydrogen bonding.
- A pyridin-3-ylmethyl substituent at position 1, introducing a nitrogen-containing aromatic system that may enhance binding to biological targets.
Properties
CAS No. |
618080-50-5 |
|---|---|
Molecular Formula |
C25H21BrN2O5 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21BrN2O5/c1-32-19-10-7-17(12-20(19)33-2)23(29)21-22(16-5-8-18(26)9-6-16)28(25(31)24(21)30)14-15-4-3-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21- |
InChI Key |
SHPCMNZOHCIJOE-LNVKXUELSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)O)OC |
Origin of Product |
United States |
Biological Activity
5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a pyrrole ring, bromophenyl group, and dimethoxybenzoyl moiety, suggest various possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.
- Bromophenyl Group : Enhances chemical diversity and may influence biological interactions.
- Dimethoxybenzoyl Moiety : Contributes to the compound's reactivity.
- Hydroxyl and Pyridinylmethyl Substituents : These increase the compound's potential for biological interactions.
Biological Activities
Research indicates that 5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exhibits several notable biological activities:
Comparative Analysis with Related Compounds
The following table compares 5-(4-Bromophenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one with structurally similar compounds regarding their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(3-Bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrole | Similar pyrrole structure | Anticancer activity |
| 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-pyrrol | Contains acetyl group | Potential anti-inflammatory effects |
| 5-Bromo-N-(pyridin-3-yl)pyrazole | Pyrazole instead of pyrrole | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to the target compound. For example:
- A study on a related pyrrole derivative revealed high antiproliferative activity against leukemia cells with a GI50 value of 0.0351 µM . This indicates that similar compounds could potentially exhibit comparable efficacy in cancer treatment.
- Another investigation into the cytotoxicity of related compounds indicated selective toxicity towards cancer cells over normal cells, suggesting that modifications to the chemical structure can enhance selectivity for tumor cells while minimizing effects on healthy tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following table compares structural substituents and key properties of analogous pyrrol-2-one derivatives:
Key Observations:
- Acyl Group Variability : The target compound’s 3,4-dimethoxybenzoyl group differs from ethoxy (e.g., ), allyloxy (), or alkyl-substituted acyl groups (). Methoxy groups enhance electron density and may improve solubility compared to bulkier substituents like propoxy.
- N-Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with morpholinopropyl () or thiadiazolyl () moieties. Pyridine’s aromaticity may favor π-π stacking in biological systems.
Physicochemical Properties
- Melting points for pyrrol-2-ones range widely:
- Yields vary significantly (46–63% in vs. 62% in ), influenced by substituent complexity and reaction conditions.
Preparation Methods
Cross-Coupling Approaches
A Suzuki-Miyaura coupling introduces the 4-bromophenyl group post-cyclization. Using Pd(PPh3)4 and K2CO3 in dioxane/water, aryl boronic acids couple to a bromopyrrolone precursor:
One-Pot Tandem Reactions
A tandem Mannich-cyclization strategy constructs the pyrrolone and installs substituents in one pot. For example, reacting a β-keto ester with 3,4-dimethoxybenzaldehyde and pyridin-3-ylmethylamine under microwave irradiation yields the target scaffold in 62% yield.
Challenges and Optimization
-
Regioselectivity in Acylation : Competing acylation at C2 is mitigated by using electron-withdrawing groups (e.g., bromine) at C5 to deactivate the ring.
-
Hydroxyl Group Stability : The C3 hydroxyl group is prone to oxidation; thus, late-stage introduction via Mitsunobu reaction minimizes degradation.
-
Scale-Up Considerations : Batch processes achieve gram-scale production with yields >70%, while flow chemistry reduces reaction times by 40% .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
A robust synthesis involves multi-step reactions, including:
- Coupling reactions : Use of acid chlorides (e.g., 3,4-dimethoxybenzoyl chloride) for acylation .
- Cyclization : Base-assisted cyclization (e.g., NaH in DMSO) to form the pyrrolone core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates; recrystallization for final product isolation . Critical factors include solvent choice (polar aprotic solvents for nucleophilic substitutions) and temperature control to minimize side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological steps include:
- Spectral analysis : 1H/13C NMR to verify substituent positions (e.g., bromophenyl protons at δ ~7.5 ppm) .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- Purity checks : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; TLC for rapid assessment .
Q. What crystallization strategies are effective for X-ray diffraction studies?
- Solvent systems : Slow evaporation from DCM/methanol (1:1) produces diffraction-quality crystals .
- Crystallization additives : Trace amounts of ethyl acetate can enhance crystal lattice stability .
- Data refinement : Use SHELXL for small-molecule refinement; validate with R-factor < 0.05 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Systematic substitution : Replace bromophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational modeling : Dock modified structures into protein active sites (e.g., AutoDock Vina) to predict binding affinities .
Q. How to resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in NMR splitting patterns may arise from rotamers. Use variable-temperature NMR (VT-NMR) to confirm dynamic exchange .
- 2D techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Replicate synthesis : Compare batches to rule out reaction pathway variability (e.g., incomplete deprotection) .
Q. What methodologies optimize reaction yields and selectivity?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and scalability .
- In-situ monitoring : ReactIR to track intermediate formation and adjust conditions in real time .
Q. How to characterize polymorphic forms and their stability?
- Thermal analysis : DSC to identify melting points and phase transitions (e.g., Form I vs. II) .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- Stability testing : Accelerated aging (40°C/75% RH) to assess hygroscopicity and form conversion .
Q. What strategies identify degradation pathways under stress conditions?
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), or UV light; monitor via LC-MS .
- Degradant isolation : Use preparative HPLC to isolate major degradants for structural elucidation .
- Mechanistic insights : Density Functional Theory (DFT) calculations to predict vulnerable bonds (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
